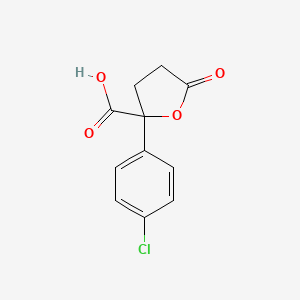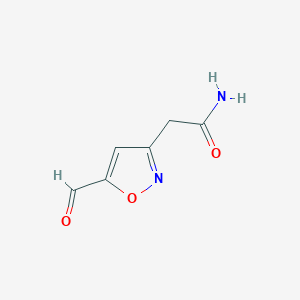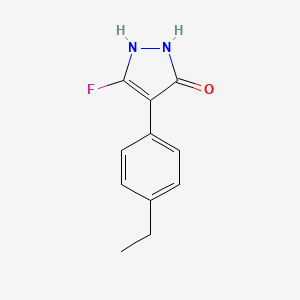
4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at the 4-position of the phenyl ring, a fluorine atom at the 5-position of the pyrazole ring, and a ketone group at the 3-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of 4-ethylphenylhydrazine with 1,1,1-trifluoro-2,4-pentanedione under acidic conditions to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its binding affinity and activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Pathways involved could include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Ethylphenyl)-1H-pyrazol-3(2H)-one: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-Fluoro-1H-pyrazol-3(2H)-one: Lacks the ethylphenyl group, which may influence its solubility and interaction with biological targets.
4-(4-Methylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one: Similar structure but with a methyl group instead of an ethyl group, potentially altering its properties.
Uniqueness
4-(4-Ethylphenyl)-5-fluoro-1H-pyrazol-3(2H)-one is unique due to the combination of the ethylphenyl and fluorine substituents, which confer specific chemical and biological properties. This combination may enhance its binding affinity to certain targets and improve its stability and solubility compared to similar compounds.
Propriétés
Formule moléculaire |
C11H11FN2O |
|---|---|
Poids moléculaire |
206.22 g/mol |
Nom IUPAC |
4-(4-ethylphenyl)-5-fluoro-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H11FN2O/c1-2-7-3-5-8(6-4-7)9-10(12)13-14-11(9)15/h3-6H,2H2,1H3,(H2,13,14,15) |
Clé InChI |
OMZSMUVRYPUEMQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=C(NNC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


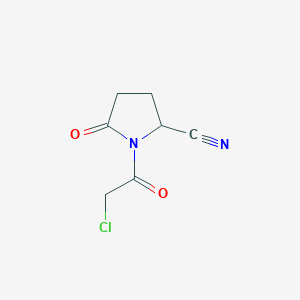
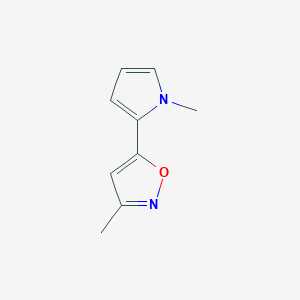
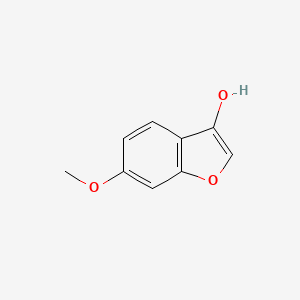
![2-[3-[3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenyl]phenyl]phenol](/img/structure/B12874895.png)
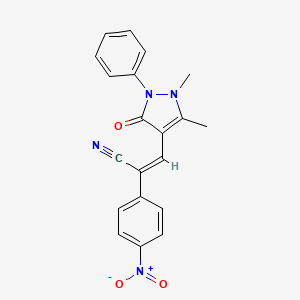
![(2-(Bromomethyl)benzo[d]oxazol-4-yl)methanamine](/img/structure/B12874906.png)
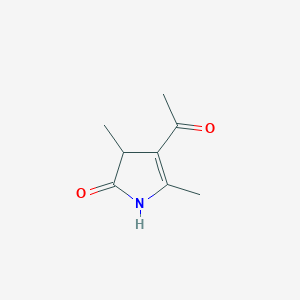
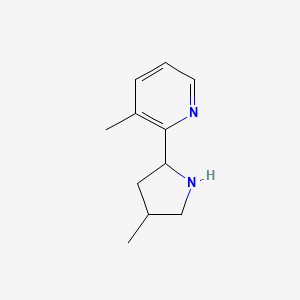
![2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-phenylphenyl]-6-phenylphenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12874921.png)
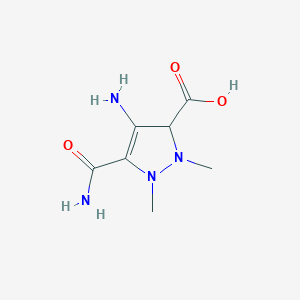
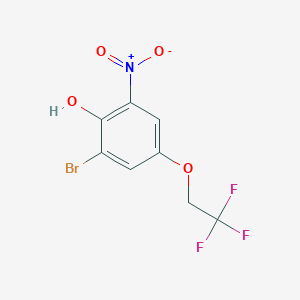
![5-Iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12874940.png)
